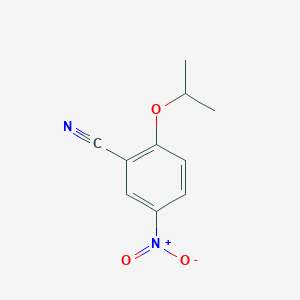
2-Isopropoxy-5-nitrobenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Isopropoxy-5-nitrobenzonitrile is an organic compound with the molecular formula C10H10N2O3 and a molecular weight of 206.2 g/mol . It is characterized by the presence of an isopropoxy group and a nitro group attached to a benzonitrile core. This compound is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropoxy-5-nitrobenzonitrile typically involves nitration and etherification reactions. One common method involves the nitration of 2-isopropoxybenzonitrile using a nitrating agent such as nitric acid in the presence of sulfuric acid . The reaction conditions usually require controlled temperatures to ensure the selective nitration of the aromatic ring.
Industrial Production Methods
Industrial production of this compound may involve continuous flow nitration processes, which offer better control over reaction conditions and improved safety . These methods are scalable and can produce the compound in larger quantities suitable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
2-Isopropoxy-5-nitrobenzonitrile undergoes various chemical reactions, including:
Substitution: The isopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogenation using Raney nickel or other metal catalysts.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Reduction: 2-Isopropoxy-5-aminobenzonitrile.
Substitution: Various substituted benzonitriles depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Isopropoxy-5-nitrobenzonitrile is used in scientific research for various applications:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Research into its potential pharmacological properties.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Isopropoxy-5-nitrobenzonitrile involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates, which can interact with biological molecules . The isopropoxy group can also participate in various chemical reactions, contributing to the compound’s overall reactivity.
Comparación Con Compuestos Similares
Similar Compounds
2-Isopropoxybenzonitrile: Lacks the nitro group, making it less reactive in reduction reactions.
5-Nitrobenzonitrile: Lacks the isopropoxy group, affecting its solubility and reactivity in substitution reactions.
Uniqueness
2-Isopropoxy-5-nitrobenzonitrile is unique due to the presence of both the isopropoxy and nitro groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various chemical and biological research fields.
Propiedades
Fórmula molecular |
C10H10N2O3 |
|---|---|
Peso molecular |
206.20 g/mol |
Nombre IUPAC |
5-nitro-2-propan-2-yloxybenzonitrile |
InChI |
InChI=1S/C10H10N2O3/c1-7(2)15-10-4-3-9(12(13)14)5-8(10)6-11/h3-5,7H,1-2H3 |
Clave InChI |
BUQPPZGVZHOVMA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=C(C=C(C=C1)[N+](=O)[O-])C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(E)-{2-Amino-4-[(carboxymethyl)amino]-6-methylpyrimidin-5-yl}diazenyl]benzoic acid](/img/structure/B14004112.png)
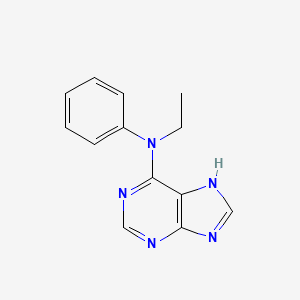
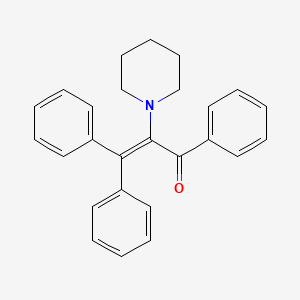
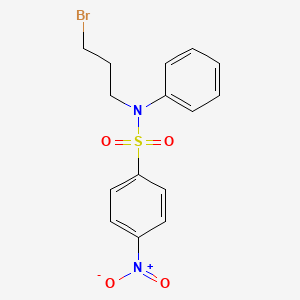
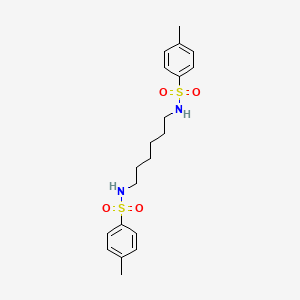

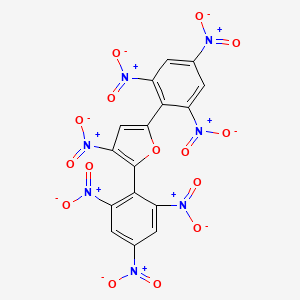
![2-{4-[(1e)-3,3-Dimethyltriaz-1-en-1-yl]phenoxy}acetohydrazide](/img/structure/B14004152.png)
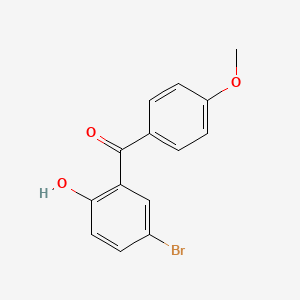
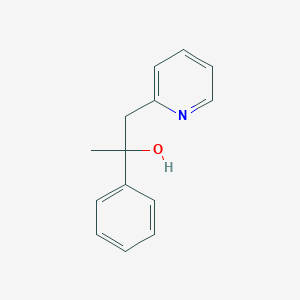
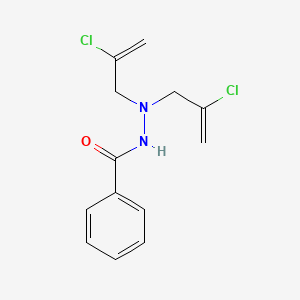

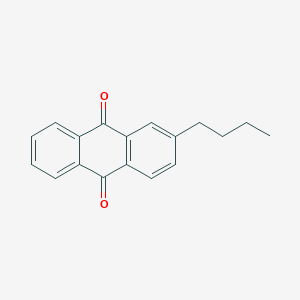
![((1aR,6aR)-Hexahydrocyclopropa[b]pyrrolizin-5a(3H)-yl)methanol](/img/structure/B14004210.png)
